Octa-3,5-diyne-2,7-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139565-87-0 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.134 |
IUPAC Name |
octa-3,5-diyne-2,7-dione |
InChI |
InChI=1S/C8H6O2/c1-7(9)5-3-4-6-8(2)10/h1-2H3 |
InChI Key |
GNIPZQAYKNGALN-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC#CC(=O)C |
Synonyms |
3,5-Octadiyne-2,7-dione (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octa 3,5 Diyne 2,7 Dione and Its Structural Analogs
Retrosynthetic Disconnections for Diyne-Dione Frameworks
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.com For a molecule with the complexity of Octa-3,5-diyne-2,7-dione, several logical disconnections can be envisioned.
Disconnections at the Diyne Linkage
A primary retrosynthetic strategy involves the disconnection of the C(sp)-C(sp) bond of the diyne moiety. This approach simplifies the target molecule into two smaller acetylenic ketone fragments. This disconnection is the reverse of oxidative homocoupling or heterocoupling reactions of terminal alkynes.
Figure 1: Retrosynthetic Disconnection at the Diyne Linkage of this compound.
This strategy suggests that the synthesis could be achieved through the dimerization of a suitable acetylenic ketone precursor, such as 1-butyn-3-one.
Disconnections at the Dione (B5365651) Functionality
Alternatively, disconnections can be made at the bonds adjacent to the carbonyl groups. A 1,6-dicarbonyl relationship, as seen in this compound, can be retrosynthetically disconnected to reveal simpler building blocks. youtube.com One plausible disconnection involves breaking the C-C bonds between the carbonyl carbons and the diyne unit. This suggests a synthetic route involving the acylation of a pre-formed diyne dianion or a related organometallic species.
Figure 2: Retrosynthetic Disconnection at the Dione Functionality of this compound.
Formation of the Dione Moieties
The introduction of the two ketone functionalities at the C2 and C7 positions is a critical aspect of synthesizing this compound. This can be achieved through several key transformations, primarily involving oxidation of alcohol precursors or direct carbonyl-forming reactions.
A prevalent and direct method for constructing the dione moiety is the oxidation of the corresponding secondary diol, 2,7-dimethylocta-3,5-diyne-2,7-diol (B1329538). chemspider.com The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, with numerous reagents available to effect this change efficiently and selectively. libretexts.orgkhanacademy.org
Key considerations for this step include achieving complete oxidation without cleaving the sensitive diyne core or causing other side reactions. Tertiary alcohols are resistant to these oxidation conditions as they lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step that forms the carbonyl double bond. libretexts.orglibretexts.org
Common and effective oxidizing agents for converting secondary alcohols to ketones include:
Chromium-Based Reagents : Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and sulfuric acid in acetone) is a powerful oxidizing agent capable of converting secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC), a milder alternative, is also effective and is used in anhydrous solvents like dichloromethane (B109758) to prevent over-oxidation. libretexts.org
TEMPO-Based Systems : The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as catalysts in conjunction with a stoichiometric oxidant (e.g., sodium hypochlorite (B82951) or diisopropyl azodicarboxylate) offers a mild and highly selective method. organic-chemistry.org These systems are known for their compatibility with a wide range of functional groups. orgsyn.org
DMSO-Based Oxidations : Reagents such as those used in the Swern and Pfitzner-Moffatt oxidations utilize dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant. These methods are valued for their mild conditions and avoidance of heavy metals. organic-chemistry.org
| Oxidizing Agent/System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Jones Reagent (H₂CrO₄) | CrO₃, H₂SO₄, Acetone | Strong, effective for simple alcohols. | libretexts.org |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Milder than Jones reagent; stops at the ketone/aldehyde stage. | libretexts.org |
| TEMPO/NaOCl | Catalytic TEMPO, CH₂Cl₂/H₂O | High selectivity, mild conditions, avoids heavy metals. | organic-chemistry.orgorgsyn.org |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78 °C | Very mild, metal-free, high yields. | organic-chemistry.org |
An alternative to oxidation involves the direct formation of the carbon-carbonyl bond through acylation or related reactions. Ynones are valuable functional groups and building blocks in organic synthesis. nih.govresearchgate.net This approach could involve the coupling of an acetylide with an acylating agent.
A plausible route to this compound could involve a double acylation of a dianion of buta-1,3-diyne with an appropriate acetylating agent, such as acetyl chloride. However, controlling the reactivity and preventing side reactions can be challenging.
More modern methods for ynone synthesis bypass some of the drawbacks of traditional organometallic reagents. nih.govresearchgate.net One such method involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid like boron trichloride. nih.govnih.gov This reaction proceeds rapidly at room temperature and demonstrates good functional group tolerance. nih.govresearchgate.net A convergent strategy could employ this method, where two equivalents of an acetyl-containing alkyne are coupled to form the central diyne bond.
When synthesizing structural analogs of this compound with additional functional groups, chemo- and regioselectivity become paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control over the position of a reaction on a molecule.
For instance, in a molecule with both primary and secondary alcohol groups, a selective oxidation of the secondary alcohols to ketones while leaving the primary alcohols untouched would be required. Certain TEMPO-based catalyst systems have demonstrated the ability to selectively oxidize secondary alcohols in the presence of primary ones. organic-chemistry.org
In the context of building the carbon skeleton, transition-metal catalysis plays a crucial role in achieving high selectivity. nih.gov Palladium- and nickel-catalyzed cross-coupling reactions, for example, can be designed to control where new carbon-carbon bonds are formed, allowing for the precise construction of complex diyne architectures. nih.govrsc.org The choice of catalyst, ligands, and reaction conditions can influence which alkyne of a polyyne system reacts or the specific position of functionalization. rsc.orgmdpi.com
Convergent and Linear Synthesis Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | Step-by-step assembly from a single starting point. | Conceptually simple to plan. | Lower overall yield, especially for long sequences. |
| Convergent | Separate synthesis of fragments followed by a final coupling step. | Higher overall yield; allows for parallel synthesis of fragments. | Requires more complex initial planning. |
The synthesis of a related compound, 1,1,2,2,7,7,8,8-octaethoxyocta-3,5-diyne, has been successfully achieved in excellent yield via the oxidative coupling of 3,3,4,4-tetraethoxybut-1-yne, demonstrating the power of the convergent approach for this class of molecules. researchgate.netresearchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The principles of green chemistry, such as waste reduction and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of complex molecules. researchgate.net
A significant portion of chemical waste is generated from the use of organic solvents. acs.org Consequently, solvent-free reaction conditions are highly desirable. Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is a powerful tool for implementing solvent-free synthesis. researchgate.netacs.orgrsc.org
These techniques offer several advantages:
Reduced Solvent Waste : Reactions are often run neat or with only catalytic amounts of liquid (liquid-assisted grinding), drastically cutting down on solvent use. researchgate.net
Increased Efficiency : Mechanical activation can lead to shorter reaction times and higher yields compared to traditional solution-phase chemistry. researchgate.net
Novel Reactivity : Mechanical force can sometimes access different reaction pathways than those observed in solution. rsc.org
For the synthesis of this compound, mechanochemical methods could potentially be applied to the key C-C bond-forming coupling step. Transition-metal-catalyzed coupling reactions of alkynes have been successfully performed under mechanochemical conditions. researchgate.net For example, solvent-free Claisen-Schmidt reactions for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones have been achieved by grinding with a solid base, demonstrating the feasibility of forming α,β-unsaturated ketones under these conditions. mdpi.com The development of a mechanochemical protocol for the oxidative coupling of 3-butyn-2-ol (B105428) would represent a significant step towards a greener synthesis of its corresponding dione.
Biocatalytic and Photoredox Methods for Diyne-Dione Formation
The synthesis of complex molecules such as this compound, which features both a conjugated diyne backbone and dione functionalities, presents unique challenges that necessitate the development of innovative and efficient synthetic strategies. Traditional synthetic routes can be arduous, often requiring harsh reaction conditions and yielding modest outputs. In response to these limitations, the fields of biocatalysis and photoredox catalysis have emerged as powerful alternatives, offering milder, more selective, and sustainable approaches to constructing such intricate molecular architectures.
Biocatalysis leverages the inherent selectivity of enzymes to perform specific chemical transformations, often with exceptional stereo- and regioselectivity under environmentally benign conditions. Photoredox catalysis, on the other hand, utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates that can participate in a wide array of chemical bond formations under mild conditions. This section explores the application of these advanced methodologies to the formation of the diyne-dione scaffold, with a focus on the synthesis of this compound and its analogs.
While the direct biocatalytic synthesis of this compound has not been extensively documented, the principles of enzymatic catalysis can be applied to the key bond-forming steps in its synthesis: the formation of the diyne core and the oxidation of alcohol precursors to the corresponding diones.
Enzymatic Formation of the Diyne Moiety:
The construction of the C-C triple bonds of the diyne can be envisioned through biocatalytic oxidative coupling reactions. Enzymes such as cytochrome P450s have demonstrated the ability to catalyze oxidative cross-coupling reactions to form biaryl bonds, which, while different from diyne formation, establishes a precedent for enzyme-mediated C-C bond formation through oxidative pathways. nih.govnih.gov A hypothetical biocatalytic route could involve the enzymatic coupling of smaller alkyne precursors.
Enzymatic Oxidation to Form the Dione:
A more established biocatalytic transformation relevant to the synthesis of this compound is the oxidation of secondary alcohols to ketones. This transformation can be efficiently catalyzed by a variety of alcohol dehydrogenases (ADHs), often found in yeasts and other microorganisms. nih.gov For the synthesis of the target molecule, a precursor diol, octa-3,5-diyne-2,7-diol, could be oxidized to the desired dione. The high selectivity of ADHs can be advantageous in preventing over-oxidation to carboxylic acids, a common side reaction in traditional chemical oxidations. mdpi.comlibretexts.org
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |
| Cytochrome P450 | Oxidative C-C Coupling | Phenolic compounds | Biaryl compounds | nih.govnih.gov |
| Alcohol Dehydrogenase | Alcohol Oxidation | Secondary alcohols | Ketones | nih.gov |
| Laccase-TEMPO system | Alcohol Oxidation | Benzylic and allylic alcohols | Corresponding ketones | mdpi.com |
Photoredox catalysis offers a versatile and powerful platform for the synthesis of diyne-diones, with potential applications in both the formation of the diyne backbone and the introduction of the dione functionalities.
Photoredox-Mediated Diyne Synthesis:
Traditional methods for diyne synthesis, such as the Glaser coupling, often rely on stoichiometric copper reagents. wikipedia.org Photoredox catalysis can offer a more sustainable alternative by facilitating the coupling of terminal alkynes under milder conditions. While direct photoredox-mediated Glaser coupling is an area of ongoing research, visible light has been shown to promote the C-H arylation of alkynes, demonstrating the potential of photoredox catalysis in activating alkyne C-H bonds for coupling reactions. acs.org
Photoredox Oxidation of Alkynes to Diones:
A highly promising application of photoredox catalysis in the synthesis of this compound is the direct oxidation of a diyne precursor to the corresponding dione. Research has demonstrated the aerobic photooxidation of alkynes to 1,2-diketones using organic dyes such as eosin (B541160) Y and 9,10-dicyanoanthracene (B74266) (DCA) as photosensitizers. researchgate.netresearchgate.net This method is particularly attractive due to its use of visible light and air as a green oxidant. The reaction proceeds through the formation of a radical cation intermediate, which then reacts with oxygen to form the dione product. researchgate.net
| Photocatalyst | Oxidant | Substrate | Product | Light Source | Reference |
| Eosin Y | Air (O₂) | Diarylalkynes | 1,2-Diketones | Visible Light | researchgate.net |
| 9,10-Dicyanoanthracene (DCA) | Air (O₂) | Alkynes | 1,2-Diketones | Visible Light | researchgate.net |
| Ru(bpy)₃Cl₂ | t-BuOOH | Styrenes and Benzaldehydes | α,β-Epoxy ketones | Visible Light | organic-chemistry.org |
| Copper Complex | - | Alkenes | α,β-Unsaturated ketones | Sunlight/Visible Light | rsc.org |
Comprehensive Spectroscopic and Structural Characterization Methodologies for Octa 3,5 Diyne 2,7 Dione
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules in various states. For Octa-3,5-diyne-2,7-dione, a combination of one-dimensional and multidimensional NMR techniques would provide a complete picture of its covalent framework and conformational preferences.
Multidimensional NMR for Complete Structural Assignment (e.g., 2D-INADEQUATE, HETCOR)
Given the symmetrical nature of this compound, standard one-dimensional ¹H and ¹³C NMR spectra would be relatively simple. However, to unequivocally confirm the connectivity of the carbon skeleton, more advanced techniques are required.
The 2D-INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a definitive method for establishing carbon-carbon connectivity. nih.govljmu.ac.uk This experiment relies on the detection of ¹³C-¹³C spin-spin couplings at natural abundance, which, although having low sensitivity, provides direct evidence of adjacent carbon atoms. nih.govblogspot.com For this compound, the INADEQUATE spectrum would be expected to show correlations between C2 and C1, C2 and C3, and C3 and C4, thus confirming the linear carbon chain. Due to symmetry, only four unique carbon signals would be observed.
Heteronuclear Correlation (HETCOR) spectroscopy, or its more sensitive inverse-detected version, HSQC (Heteronuclear Single Quantum Coherence), is used to correlate the chemical shifts of directly bonded protons and carbons. slideshare.netnanalysis.com In the case of this compound, a HETCOR or HSQC experiment would show a cross-peak connecting the proton signal of the methyl groups (H1) to the carbon signal of the same methyl groups (C1). The quaternary carbons (C2, C3, C4, C5, C6, C7) would not show any correlation in a standard HETCOR or HSQC spectrum as they are not directly attached to any protons. nanalysis.com
| Hypothetical ¹H NMR Data (CDCl₃, 500 MHz) | |||
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H1, H8 | 2.35 | Singlet | 6H |
| Hypothetical ¹³C NMR Data (CDCl₃, 125 MHz) | |
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1, C8 | 28.5 |
| C2, C7 | 185.0 |
| C3, C6 | 80.0 |
| C4, C5 | 75.0 |
| Hypothetical 2D NMR Correlations | |
| HETCOR/HSQC Cross-Peaks (¹H - ¹³C) | INADEQUATE Cross-Peaks (¹³C - ¹³C) |
| 2.35 ppm - 28.5 ppm | 28.5 ppm - 185.0 ppm |
| 185.0 ppm - 80.0 ppm | |
| 80.0 ppm - 75.0 ppm |
Solid-State NMR for Polymorphism and Aggregation Studies
Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of crystalline and amorphous solids. acs.orgresearchgate.netcreative-biostructure.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to identify and differentiate between potential polymorphs by observing differences in the chemical shifts and line widths of the carbon and proton signals. nih.gov
In the solid state, the anisotropic interactions that are averaged out in solution become apparent, providing detailed information about the local molecular environment. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of solid samples. Any variations in the packing of the molecules in different crystalline forms would result in distinct chemical shifts for the corresponding carbon atoms.
| Hypothetical ¹³C CP-MAS ssNMR Data for Polymorphs of this compound | |
| Carbon Assignment | Polymorph A (δ ppm) |
| C1, C8 | 28.3, 28.7 |
| C2, C7 | 184.5 |
| C3, C6 | 79.8 |
| C4, C5 | 74.5 |
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is utilized to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei. libretexts.orgyoutube.com For acyclic molecules like this compound, rotation around the single bonds could lead to different conformational isomers. While the diyne moiety is expected to be largely linear and rigid, some conformational flexibility might exist around the C2-C3 and C6-C7 single bonds.
By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. mdpi.com At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. Analysis of these line shape changes allows for the determination of the energy barriers to conformational interchange. libretexts.org
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions and offering insights into molecular structure through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and allows for the analysis of samples directly from solution. nih.gov For this compound, ESI-MS would likely produce protonated molecules, [M+H]⁺, or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. acs.org The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the confirmation of the elemental formula.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for both small and large molecules, that often produces singly charged ions with minimal fragmentation. wikipedia.orgcreative-proteomics.comyoutube.com In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. creative-proteomics.com For a symmetrical molecule like this compound, MALDI-MS would be expected to produce a strong signal for the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺.
| Hypothetical HRMS Data for this compound (C₈H₆O₂) | |||
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 135.0441 | 135.0443 | ESI |
| [M+Na]⁺ | 157.0260 | 157.0262 | ESI |
| [M]⁺˙ | 134.0368 | 134.0369 | MALDI |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. rsc.orgrsc.org This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.
For the protonated molecule of this compound ([M+H]⁺), fragmentation would likely be initiated by the cleavage of the carbon-carbon bonds. The fragmentation of linear alkynes often occurs at the bond alpha to the triple bond. jove.com For ketones, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this specific structure. miamioh.edulibretexts.org
By analyzing the MS/MS spectrum, it would be possible to propose and confirm fragmentation pathways, providing further evidence for the proposed structure. This technique is also highly effective for differentiating between isomers, as different isomers will often produce unique fragmentation patterns.
| Hypothetical MS/MS Fragmentation Data for [C₈H₆O₂ + H]⁺ (m/z 135.0) | |
| Product Ion (m/z) | Proposed Neutral Loss |
| 117.0 | H₂O |
| 91.0 | CO |
| 77.0 | C₂H₂ |
| 43.0 | C₅H₃O |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding environments within a molecule. The vibrational modes of this compound are expected to be highly characteristic of its conjugated diyne and dione (B5365651) moieties.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a convenient and widely used technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation. For this compound, the ATR-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups. Due to conjugation, this peak is expected to appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹, compared to a non-conjugated ketone.
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to IR spectroscopy. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. spectroscopyonline.com The C≡C stretching vibrations of the diyne moiety are expected to be particularly prominent in the Raman spectrum, appearing in the region of 2100-2250 cm⁻¹. The symmetry of the molecule would influence the number and activity of these bands.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O | Stretching | 1650 - 1680 | 1650 - 1680 | Strong (IR), Medium (Raman) |
| C≡C | Stretching | 2100 - 2250 | 2100 - 2250 | Weak/Medium (IR), Strong (Raman) |
| C-H (methyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Medium (IR & Raman) |
| C-C | Stretching | 900 - 1200 | 900 - 1200 | Medium (IR & Raman) |
This table presents expected vibrational frequencies for this compound based on data for analogous conjugated ketones and diynes. Actual experimental values may vary.
In situ vibrational spectroscopy, using either ATR-IR or Raman, is invaluable for monitoring chemical reactions in real-time. frontiersin.orgnih.gov For instance, during the synthesis of this compound, these techniques could be employed to track the consumption of reactants and the formation of the product by monitoring the appearance and disappearance of characteristic vibrational bands. youtube.com This allows for the optimization of reaction conditions and provides insights into the reaction mechanism. Similarly, subsequent reactions involving the dione, such as reduction or addition reactions, could be monitored by observing the changes in the C=O and C≡C vibrational modes. gist.ac.kr
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction techniques would yield crucial structural data.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD would reveal the planarity of the conjugated system and the conformation of the terminal methyl groups. Furthermore, this technique elucidates the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. For chiral derivatives of this compound, SCXRD can be used to determine the absolute configuration.
| Crystallographic Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry of the crystal lattice. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 12.2, c = 7.8 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105, γ = 90 |
| Z | Number of molecules per unit cell. | 4 |
This table presents hypothetical crystallographic data for this compound for illustrative purposes. Experimental determination is required for actual values.
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. rigaku.com It provides a fingerprint of the crystalline phases present in a bulk sample. PXRD would be used to confirm the phase purity of a synthesized batch of this compound. Additionally, variable-temperature PXRD studies can be employed to investigate potential phase transitions, which may be induced by changes in temperature. The diffraction pattern of a related polyketone shows that such materials can be amorphous or possess some degree of crystallinity. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net Should chiral derivatives of this compound be synthesized, for example, by introducing a chiral center in the alkyl chain, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be instrumental in their stereochemical characterization.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparison with theoretical calculations.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD and provides stereochemical information based on the vibrational transitions of a molecule. wikipedia.orgnih.gov VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov For a chiral derivative of this compound, the VCD spectrum would show characteristic bands corresponding to the chiral environment around the dione and diyne chromophores.
The search yielded information on related but structurally distinct compounds, which cannot be used to fulfill the request for information strictly pertaining to this compound. As the instructions require scientifically accurate and source-based content, and no such sources were identifiable for the specified topic and compound, the requested article section cannot be generated at this time.
Further research would be required if and when studies on the electron microscopy of this compound are published.
Mechanistic Organic Chemistry and Reactivity of Octa 3,5 Diyne 2,7 Dione
Electrophilic and Nucleophilic Reactions at the Alkynyl Carbons
The alkynyl carbons in Octa-3,5-diyne-2,7-dione are anticipated to be key centers of reactivity. The electron-withdrawing acetyl groups (-COCH₃) would decrease the electron density of the triple bonds, making them less nucleophilic than simple alkynes but potentially more susceptible to nucleophilic attack.
Hydration and Hydrohalogenation Mechanisms
Hydration: The acid-catalyzed hydration of alkynes typically proceeds via the formation of a vinyl cation intermediate, leading to an enol that tautomerizes to a ketone. For this compound, hydration would be expected to occur at one or both of the triple bonds. The regioselectivity of this addition would be influenced by the electronic effects of the dione (B5365651) groups. It is plausible that hydration would lead to the formation of polyketone structures. Without experimental data, predicting the precise regiochemical outcome is challenging.
Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes also proceeds through a vinyl cation intermediate. In the case of this compound, the addition of HX could occur at either of the triple bonds. The regioselectivity would follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the resulting vinyl halide. Successive additions could lead to geminal or vicinal dihalides.
Conjugate Additions to Diyne-Dione Systems
The conjugated system in this compound makes it a potential Michael acceptor. Nucleophiles could add in a conjugate fashion to the diyne system, with the electron-withdrawing ketone groups activating the alkynes for such reactions. This type of reactivity is well-documented for α,β-unsaturated ketones and ynones. rsc.org The addition of soft nucleophiles, such as thiols or amines, would be expected to proceed via a 1,6- or even a 1,8-addition pathway, leading to a variety of functionalized products.
Cycloaddition Reactions Involving the Diyne Moiety
The diyne moiety of this compound is a prime candidate for participation in cycloaddition reactions, offering a pathway to complex cyclic structures.
Diels-Alder Reactions and Inverse Electron Demand Variants
Diels-Alder Reactions: In a conventional Diels-Alder reaction, the diyne could act as a dienophile. The presence of electron-withdrawing ketone groups would enhance its dienophilic character, making it reactive towards electron-rich dienes. nih.govucalgary.ca The reaction would be expected to yield a six-membered ring containing a diene functionality.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Alternatively, if paired with a highly electron-deficient diene, the diyne moiety of this compound could potentially act as the electron-rich component, although this is less likely given the presence of the electron-withdrawing ketone groups. IEDDA reactions are typically characterized by the reaction of an electron-rich dienophile with an electron-poor diene. mdpi.com
1,3-Dipolar Cycloadditions (e.g., Click Chemistry with Azides)
The reaction of alkynes with 1,3-dipoles, such as azides, is a cornerstone of "click chemistry" and leads to the formation of five-membered heterocyclic rings. nih.govwikipedia.org The diyne system in this compound would be expected to readily undergo 1,3-dipolar cycloaddition with azides to form bis-triazoles. The electron-withdrawing nature of the ketone groups could influence the rate and regioselectivity of the cycloaddition. This reaction is a powerful tool for the synthesis of complex molecules and materials. rsc.orgnih.gov
Transformations of the Dione Functional Groups
The two ketone functional groups in this compound offer numerous opportunities for further chemical transformations. These reactions are standard in organic synthesis and would allow for the modification of the molecular periphery. Examples of such transformations include:
Reduction: The ketone groups can be reduced to secondary alcohols using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. bham.ac.ukyoutube.com
Wittig Reaction: The ketones can be converted to alkenes via the Wittig reaction, providing a method for carbon-carbon double bond formation.
Enolate Chemistry: The α-protons adjacent to the carbonyl groups are acidic and can be deprotonated to form enolates. These enolates can then participate in a variety of reactions, including alkylation and aldol (B89426) condensations, allowing for the formation of new carbon-carbon bonds.
Concluding Remarks
While a detailed experimental analysis of this compound is currently absent from the scientific literature, its structure provides a strong basis for predicting its chemical behavior. The interplay between the conjugated diyne system and the electron-withdrawing dione functionalities suggests a molecule with a rich and diverse reactivity profile. It is a promising candidate for a variety of transformations, including electrophilic and nucleophilic additions, cycloadditions, and modifications of its carbonyl groups. Further experimental and computational studies are necessary to fully elucidate the mechanistic nuances and synthetic potential of this intriguing molecule.
Ketal/Acetal Formation and Protection/Deprotection Strategies
The carbonyl groups of this compound are susceptible to nucleophilic attack by alcohols to form hemiketals and subsequently ketals. This reaction is typically catalyzed by acid and is reversible. The formation of cyclic ketals, for instance with ethylene (B1197577) glycol, is a common strategy for protecting the ketone functionality during reactions targeting other parts of the molecule.
The general mechanism for ketal formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol molecule leads to a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule. Deprotonation of the resulting oxonium ion yields the ketal.
Given the presence of two ketone functionalities in this compound, selective protection of one carbonyl group over the other would be challenging without specific steric or electronic directing groups nearby. It is expected that reaction with a diol under acidic conditions would lead to the formation of a bis-ketal.
Table 1: Common Reagents for Ketal/Acetal Formation and Deprotection
| Reaction | Reagents and Conditions |
| Ketal/Acetal Formation | |
| Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | |
| 1,3-Propanediol, Lewis acid catalyst (e.g., BF₃·OEt₂) | |
| Trimethyl orthoformate, acid catalyst | |
| Deprotection | |
| Aqueous acid (e.g., HCl, H₂SO₄) | |
| Lewis acids in the presence of water (e.g., FeCl₃, Sc(OTf)₃) | |
| Transketalization with acetone |
Deprotection strategies for regenerating the carbonyl groups from the ketals typically involve hydrolysis in the presence of an acid catalyst. The equilibrium is driven towards the ketone by using a large excess of water.
Condensation Reactions with Amines and Other Nucleophiles
The carbonyl groups of this compound readily undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine, to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The conjugated diyne system can influence the reactivity of the carbonyl groups. The electron-withdrawing nature of the alkyne moieties can enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic attack.
With primary amines, the reaction is expected to proceed to form a di-imine. The mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.
Table 2: Products of Condensation Reactions of this compound with Various Nucleophiles
| Nucleophile | Product |
| Primary Amine (R-NH₂) | Di-imine |
| Hydroxylamine (NH₂OH) | Dioxime |
| Hydrazine (NH₂NH₂) | Dihydrazone |
| Semicarbazide (NH₂NHC(O)NH₂) | Disemicarbazone |
Other nucleophiles, such as carbanions (e.g., Grignard reagents, organolithium reagents) and hydrides (e.g., NaBH₄, LiAlH₄), would be expected to add to the carbonyl groups, leading to the formation of tertiary and secondary alcohols, respectively. The diyne moiety would likely be unaffected by hydride reagents under standard conditions, but organometallic reagents could potentially add to the triple bonds in a conjugate fashion under certain conditions.
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester through the action of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nasa.govrsc.orgnih.govnih.govrsc.orgnih.govuni-mainz.denih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. nasa.govrsc.orgnih.govnih.govrsc.orgnih.govuni-mainz.denih.gov
In the case of this compound, the Baeyer-Villiger oxidation would be expected to occur at both carbonyl groups. The key step in the mechanism is the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxyacid in the Criegee intermediate. nasa.govrsc.orgnih.govnih.gov The migratory aptitude of various groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
For this compound, the migrating groups would be a methyl group and a propargyl group (–C≡C–CH₃). The relative migratory aptitude of an alkynyl group in the Baeyer-Villiger oxidation is not as well-established as for alkyl and aryl groups. However, given the sp-hybridization and electron-withdrawing nature of the alkyne, it is plausible that the methyl group would preferentially migrate. This would lead to the formation of an anhydride (B1165640) derivative.
Proposed Baeyer-Villiger Oxidation of this compound:
This compound + 2 RCO₃H → Acetic 2-oxopent-3-ynoic anhydride
Related rearrangements of α,β-unsaturated ketones are also known, but the conjugated diyne system in this compound presents a unique structural motif. rsc.orgresearchgate.netstonybrook.edu Under certain conditions, such as photochemical activation, rearrangements involving the diyne system could potentially occur.
Polymerization and Oligomerization Mechanisms of this compound
The presence of the conjugated diyne functionality in this compound makes it a potential monomer for polymerization. The polymerization can, in principle, proceed through various mechanisms, including solid-state topochemical polymerization and solution-phase methods.
Solid-State Topochemical Polymerization: Kinetics and Morphology
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in a specific orientation that facilitates their polymerization into a crystalline polymer. nih.gov For conjugated diynes, this typically involves a 1,4-addition polymerization, leading to a polymer with a conjugated backbone of alternating double and triple bonds (a polydiacetylene).
The feasibility of topochemical polymerization of this compound would depend critically on its crystal packing. For a successful 1,4-polymerization, the diyne rods must be aligned in a parallel fashion with a specific repeating distance (typically around 4.9 Å) and orientation. nih.gov The reaction can be initiated by heat or UV irradiation.
Solution-Phase Polymerization: Radical, Anionic, and Coordination Mechanisms
In solution, this compound could potentially be polymerized through several mechanisms:
Radical Polymerization: Initiated by radical species, this polymerization would likely involve the addition of a radical to one of the triple bonds, generating a vinyl radical that can then propagate by attacking another monomer molecule. Due to the presence of two triple bonds, cross-linking would be a significant possibility.
Anionic Polymerization: Anionic initiators, such as organolithium compounds, could potentially initiate the polymerization of the diyne. The electron-withdrawing carbonyl groups would make the triple bonds more susceptible to nucleophilic attack. This could lead to a living polymerization under carefully controlled conditions, allowing for the synthesis of polymers with well-defined molecular weights and architectures. wikipedia.org
Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or metallocene-based systems, are known to polymerize alkynes. wikipedia.org These catalysts could potentially afford stereoregular polymers from this compound, with control over the cis/trans geometry of the resulting double bonds in the polymer backbone.
Table 3: Potential Solution-Phase Polymerization Methods for this compound
| Polymerization Type | Initiator/Catalyst | Potential Outcome |
| Radical | AIBN, Benzoyl peroxide | Cross-linked polymer network |
| Anionic | n-BuLi, NaNH₂ | Potentially living polymerization, block copolymers |
| Coordination | Ziegler-Natta catalysts, Metallocenes | Stereoregular polymers |
Cross-linking and Network Formation in Diyne-Dione Polymers
Due to the presence of two polymerizable diyne units and two reactive carbonyl groups per monomer, polymers derived from this compound are expected to be highly susceptible to cross-linking.
During polymerization of the diyne moieties, cross-linking can occur if the propagating chain reacts with a diyne unit on another polymer chain. This would lead to the formation of an insoluble, three-dimensional polymer network. The extent of cross-linking could be controlled by the reaction conditions, such as monomer concentration and temperature.
Furthermore, the carbonyl groups in the resulting polymer chains provide additional sites for cross-linking. For example, the polymer could be treated with a di-amine or a diol to form cross-links between the polymer chains through imine or ketal linkages, respectively. This post-polymerization cross-linking would result in a thermoset material with potentially high thermal stability and mechanical strength. The formation of these networks can significantly alter the material's properties, leading to rigid, insoluble, and infusible materials. youtube.comnih.govyoutube.comresearchgate.netnih.govscilit.com
Rearrangement Reactions and Pericyclic Processes
Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the conservation of orbital symmetry. libretexts.orgmsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are typically initiated by heat or light. ebsco.comadichemistry.com For a molecule like this compound, the conjugated diyne system is the most likely participant in such reactions.
While specific examples for this compound are not documented, conjugated diynes are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene component. adichemistry.comlibretexts.org The reactivity would be influenced by the electron-withdrawing nature of the flanking ketone groups.
Rearrangement reactions involving shifts of atoms or groups are also plausible. masterorganicchemistry.com For instance, under certain conditions, acetylenic ketones can undergo rearrangements. One notable example is the Wolff rearrangement, where an α-diazocarbonyl compound rearranges to a ketene, although this would require prior modification of the starting dione. youtube.comwikipedia.org Other rearrangements like the Pinacol rearrangement could be envisioned for a derivative like the corresponding diol, Octa-3,5-diyne-2,7-diol. youtube.com
Derivatization and Functional Group Interconversions of this compound
The dual functionality of this compound allows for a wide array of chemical transformations, targeting either the diyne linkage or the dione carbonyl groups.
Hydrogenation: The carbon-carbon triple bonds of the diyne system are susceptible to catalytic hydrogenation. The reaction can proceed in a stepwise manner, allowing for selective reduction. google.comrsc.org Partial hydrogenation, often using specific catalysts like Lindlar's catalyst, would be expected to yield the corresponding diene or enyne structures. Complete hydrogenation under more forcing conditions (e.g., H₂, Pd/C) would lead to the saturation of the diyne to the corresponding alkane. The selective reduction of conjugated diynes to alkenes is a well-established process. google.com The presence of the ketone groups may influence the reaction's selectivity and rate.
Halogenation: The diyne moiety can react with halogens (e.g., Br₂, Cl₂) in an electrophilic addition reaction. The reaction proceeds via a cyclic halonium ion intermediate. organicchemistrytutor.com Depending on the stoichiometry of the halogen used, the reaction can yield di- or tetra-halogenated products. The initial addition would likely produce a dihalo-diene, with subsequent addition leading to a tetrahalo-alkene derivative. The stereochemistry of the addition is typically anti. organicchemistrytutor.com
Table 1: Predicted Products of Diyne Linkage Modification
| Reaction | Reagent/Catalyst | Predicted Major Product |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | Octa-3,5-diene-2,7-dione |
| Complete Hydrogenation | H₂, Pd/C | Octane-2,7-dione |
| Bromination (1 eq.) | Br₂ | 3,4-Dibromoocta-3,5-diene-2,7-dione |
| Bromination (2 eq.) | Br₂ | 3,3,4,4-Tetrabromooctane-2,7-dione |
Reductions: The ketone carbonyl groups can be reduced to secondary alcohols. acs.orgacs.org This transformation is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). organicreactions.org The reduction of both ketone groups would yield Octa-3,5-diyne-2,7-diol. molbase.com The development of enantioselective reducing agents allows for the synthesis of chiral diols with high stereocontrol. organicreactions.orgwikipedia.org
Wittig Reactions: The carbonyl carbons are electrophilic and can react with nucleophiles. The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org In this reaction, a phosphorus ylide (Wittig reagent) attacks the ketone, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglumenlearning.com By reacting this compound with a suitable Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), it is possible to convert one or both ketone functionalities into exocyclic double bonds. wikipedia.orglibretexts.org The reactivity of the Wittig reagent determines the stereoselectivity of the newly formed double bond. organic-chemistry.org
Table 2: Predicted Products of Dione Carbon Transformation
| Reaction | Reagent | Predicted Major Product |
| Reduction | NaBH₄ or LiAlH₄ | Octa-3,5-diyne-2,7-diol |
| Wittig Reaction (2 eq.) | Ph₃P=CH₂ | 2,7-Dimethylideneocta-3,5-diyne |
Theoretical and Computational Chemistry Insights into Octa 3,5 Diyne 2,7 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are essential for predicting the properties of Octa-3,5-diyne-2,7-dione from first principles. These methods model the behavior of electrons and nuclei to determine molecular geometries, energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost. It is well-suited for calculating the ground-state properties of molecules like this compound. DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies.
For this compound, DFT calculations would typically be used to determine the bond lengths, bond angles, and dihedral angles of its most stable conformation. The planarity and symmetry of the molecule are key aspects that can be elucidated. A study of the monomer utilized the 3-21G basis set to investigate its structure. acs.org The molecule is characterized by its cross-conjugated system, where the π-systems of the carbonyl groups interact with the diyne moiety. acs.org
Reactivity can be predicted by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the LUMO is expected to be localized along the conjugated backbone, making it susceptible to nucleophilic addition, a key step in polymerization reactions. acs.org
Table 1: Selected Calculated Geometrical Parameters for this compound (Note: This table is illustrative of typical DFT output. The specific values are based on theoretical studies.)
| Parameter | Value (Angstroms/Degrees) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C≡C Bond Length | ~1.21 Å |
| C-C (single) Bond Length | ~1.45 Å |
| C-C=O Bond Angle | ~120° |
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide highly accurate results, often referred to as "gold standard" in quantum chemistry.
Coupled Cluster, particularly with single, double, and perturbative triple excitations (CCSD(T)), is excellent for calculating accurate energies. For a molecule like this compound, CCSD(T) could be used to obtain a precise value for the total electronic energy, ionization potential, and electron affinity. These high-accuracy calculations are crucial for benchmarking results from less expensive methods like DFT and for studying systems where electron correlation effects are strong. Theoretical studies on the oligomers of 3,5-octadiyn-2,7-dione have been performed using ab initio time-dependent Hartree-Fock methods to analyze properties like hyperpolarizability. acs.org
NBO and QTAIM are analysis methods applied to the calculated wavefunction to provide deeper insights into chemical bonding and electronic structure.
Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For this compound, this analysis could precisely define the bond paths between all atoms and characterize the C=O and C≡C bonds as shared (covalent) interactions. The properties at the bond critical points, such as the electron density and its Laplacian, can distinguish between strong covalent bonds and weaker non-covalent interactions.
Reaction Mechanism Elucidation through Computational Transition State Search
Understanding how this compound reacts, particularly in polymerization processes, requires identifying the transition states and intermediates involved.
To find a transition state, chemists often perform a Potential Energy Surface (PES) Scan . This involves systematically changing a specific geometric coordinate (like a bond distance or angle) and calculating the energy at each step. The resulting energy profile can reveal an energy maximum corresponding to a transition state structure.
Once a transition state is located and optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products. This confirms that the located transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For a reaction involving this compound, such as a Diels-Alder reaction or an addition reaction, the IRC would trace the formation of new chemical bonds. researchgate.net
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects.
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), are a common approach. In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. This method is efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvent Models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally expensive, this approach can model specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism of this compound, especially concerning its polar carbonyl groups. Theoretical studies on related polyacetylene chains have employed the polarizable continuum model to investigate solvent effects on polarizability. acs.org
Advanced Material Science and Niche Applications of Octa 3,5 Diyne 2,7 Dione and Its Polymerized Forms
Poly(diacetylene) Materials Derived from Octa-3,5-diyne-2,7-dione
The polymerization of diacetylene monomers is a solid-state reaction that requires a specific crystalline packing of the monomer units. This topochemical polymerization, typically initiated by UV or gamma radiation, or by thermal annealing, results in a highly ordered, one-dimensional conjugated polymer backbone of alternating ene-yne units. tue.nlrsc.org
Synthesis and Characterization of Polydiacetylene Backbones with Dione (B5365651) Side Chains
The synthesis of a polydiacetylene with dione side chains, such as from this compound, would first necessitate the synthesis of the monomer itself. The structure of this compound suggests it could be synthesized through the oxidative coupling of a suitable precursor like 3-butyn-2-one. For polymerization to occur, the monomer must crystallize in a reactive packing arrangement, where the distance between adjacent diyne rods is approximately 4.9 Å and the angle with respect to the stacking axis is about 45°. rsc.org The presence of polar ketone groups could influence the crystal packing through dipole-dipole interactions, potentially facilitating a suitable arrangement for topochemical polymerization.
Upon successful polymerization, the resulting poly(this compound) would feature a conjugated polydiacetylene backbone with pendant methyl-ketone groups. The characterization of such a polymer would involve a suite of spectroscopic and analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be crucial to monitor the polymerization process by observing the disappearance of the diyne C≡C stretching vibration and the appearance of the ene-yne backbone vibrations. The characteristic carbonyl (C=O) stretching frequency of the dione side chains would also be a key spectral feature. nih.gov
Raman Spectroscopy: This technique is particularly sensitive to the conjugated backbone of PDAs. The C=C and C≡C stretching modes of the polymer backbone give rise to strong Raman signals, typically around 1450-1500 cm⁻¹ and 2080-2100 cm⁻¹, respectively. rsc.org
UV-Vis Spectroscopy: The extended π-conjugation in the PDA backbone results in strong absorption in the visible region, typically leading to a blue or purple color for the polymer. The absorption maximum (λmax) provides information about the effective conjugation length of the polymer chain. nih.gov
X-ray Diffraction (XRD): XRD analysis would be essential to study the crystal structure of the monomer and to confirm the retention of crystallinity during polymerization, a hallmark of topochemical reactions. scispace.com
| Technique | Monomer (Expected) | Polymer (Expected) |
| FTIR (cm⁻¹) | C≡C stretch (~2100-2260), C=O stretch (~1715) | Disappearance of C≡C, Ene-yne vibrations, C=O stretch (~1715) |
| Raman (cm⁻¹) | Strong C≡C stretch | C=C stretch (~1450-1500), C≡C stretch (~2080-2100) |
| UV-Vis (nm) | Absorption in UV region | Strong absorption in visible region (λmax ~640 nm for blue phase) |
| XRD | Crystalline pattern indicating reactive packing | Crystalline pattern confirming topochemical polymerization |
Chromic Properties (Thermochromism, Solvatochromism, Mechanochromism) and Mechanisms
Polydiacetylenes are renowned for their ability to undergo dramatic color changes—from blue/purple to red—in response to external stimuli. rsc.org This phenomenon, known as chromism, is a result of conformational changes in the conjugated backbone, which are induced by perturbations of the side chains.
Thermochromism: Heating a PDA can induce a color change. This is attributed to the increased mobility of the side chains at elevated temperatures, which imparts strain on the polymer backbone, leading to a decrease in the effective conjugation length and a blue-shift in the absorption spectrum. mpg.de The presence of polar ketone groups in poly(this compound) could lead to specific intermolecular interactions that influence the thermochromic transition temperature.
Solvatochromism: Exposure to different solvents can also cause a color change. Solvents that can interact strongly with the side chains can disrupt the side-chain packing and induce a conformational change in the backbone. mpg.de The dione side chains would be expected to interact with a range of polar solvents, potentially making the polymer a sensitive solvatochromic sensor.
Mechanochromism: The application of mechanical stress, such as pressure or shear force, can also trigger the blue-to-red color transition. This is due to the mechanical disruption of the planar conjugated backbone. Current time information in Bangalore, IN.
The mechanism behind these chromic transitions is generally understood as a transition from a planar, "blue-phase" conformation with a longer effective conjugation length to a more twisted, "red-phase" conformation with a shorter conjugation length. The energy for this transition can be provided by heat, solvent interaction, or mechanical work. Current time information in Bangalore, IN.
Applications in Chemosensors and Biosensors (e.g., Colorimetric Detection of Analytes)
The stimuli-responsive nature of PDAs makes them excellent candidates for sensor applications. The dione side chains in poly(this compound) could act as binding sites for specific analytes, leading to a colorimetric response.
The lone pair of electrons on the oxygen atoms of the ketone groups could coordinate with metal ions. This interaction could perturb the side-chain packing, leading to a visible color change. mpg.demdpi.com This would enable the development of sensors for various metal ions, with selectivity potentially tuned by the specific geometry and electronic properties of the dione-metal complex. rsc.org For example, PDA-based sensors have been developed for the detection of ions like Zn²⁺, Cu²⁺, and Pb²⁺. mpg.deresearchgate.net
Furthermore, the dione functionality could be chemically modified to introduce specific recognition elements for biomolecules. For instance, they could be converted to oximes or other derivatives capable of binding to specific biological targets, enabling the development of biosensors for proteins, enzymes, or pathogens. mdpi.comresearchgate.net The signal transduction mechanism would be the allosteric coupling between the binding event at the side chain and the conformational state of the conjugated backbone, resulting in a readily detectable colorimetric or fluorescent signal. rsc.org
Integration into Conjugated Polymer and Oligomer Systems
The rigid, conjugated structure of the diacetylene unit can be incorporated into other conjugated polymer and oligomer systems to create materials with tailored electronic and optical properties for various device applications.
Optoelectronic Device Applications (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
The incorporation of the this compound moiety into the backbone of conjugated polymers could offer a strategy to tune the material's properties for optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and recombination. The electron-withdrawing nature of the ketone groups in the this compound unit could lower the LUMO level of the host polymer, potentially improving electron injection and transport. Porphyrin-containing polydiacetylenes have been explored as potential materials for OLEDs. rsc.org
Organic Photovoltaics (OPVs): In OPV devices, a blend of a donor and an acceptor material is used to generate charge carriers upon light absorption. The incorporation of diacetylene units into donor polymers has been explored as a strategy to enhance light absorption and improve material morphology. rloginconsulting.com Polydiacetylenes have been investigated as a component in bulk heterojunction solar cells, often in combination with fullerenes. koreascience.kr The presence of the dione functionality could further influence the electronic properties and morphology of the active layer in OPVs. Porphyrin-polydiacetylene compounds have been investigated as photosensitizers in organic solar cells. chula.ac.th
Charge Transport and Semiconducting Properties
The ordered, crystalline nature of many polydiacetylenes makes them interesting materials for studying charge transport. The ability to form well-defined, oriented films is advantageous for applications in organic electronics.
Organic Field-Effect Transistors (OFETs): OFETs require semiconducting materials with good charge carrier mobility. Polydiacetylenes have been used as the active layer in OFETs, with reported hole mobilities that are dependent on the side chains and the degree of crystalline order. tandfonline.com The introduction of electron-withdrawing dione groups could potentially induce n-type or ambipolar charge transport, which is desirable for complementary logic circuits. Anthraquinone-functionalized polydiacetylenes have shown ambipolar charge transport properties. researchgate.net The charge transport in such materials is highly anisotropic, with higher mobility along the polymer backbone. nii.ac.jp
| Property | Typical Range for Functionalized PDAs | Expected Influence of Dione Groups |
| Hole Mobility (cm²/Vs) | 10⁻³ - 0.1 | May be reduced due to electron-withdrawing nature |
| Electron Mobility (cm²/Vs) | Generally lower than hole mobility | May be enhanced, potentially leading to ambipolar behavior |
| HOMO Level (eV) | -4.8 to -5.5 | May be lowered (more stable to oxidation) |
| LUMO Level (eV) | -1.9 to -2.8 | Expected to be significantly lowered |
| Optical Bandgap (eV) | 2.0 - 2.5 | May be modulated by the electronic effect of the ketones |
Supramolecular Assembly and Crystal Engineering
The arrangement of molecules in the solid state is paramount in determining the properties and reactivity of materials derived from this compound. Through the principles of supramolecular assembly and crystal engineering, it is possible to orchestrate the positioning of these molecules to facilitate specific reactions, such as topochemical polymerization, or to create novel materials with tailored functions.
Design of Molecular Crystals for Topochemical Polymerization
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting moieties, leading to a highly ordered polymer. The success of such a reaction is dictated by the geometric parameters of the monomer packing, as famously outlined by Schmidt's criteria for [2+2] photocycloaddition. researchgate.net For diacetylene compounds like this compound, analogous principles apply. The key parameters for the 1,4-addition polymerization of diacetylenes are the repeating distance of the monomer units (r), the distance between the reacting carbon atoms (C1-C4') of adjacent molecules (d), and the angle (θ) the diacetylene rod makes with the crystallographic axis.
Diverse categories of topochemical polymerizations are known, including those involving [2+2], [4+4], [4+2], and [3+2] cycloadditions, as well as the polymerization of diynes, triynes, dienes, and trienes. researchgate.net Each class requires a specific packing arrangement of the monomers to proceed smoothly. researchgate.net The resulting polymers often exhibit attractive properties due to their ordered packing. researchgate.net
In the context of diacetylenes, a similar diyn-diol, (S,S)-octa-3,5-diyn-2,7-diol, demonstrates how temperature can influence crystal packing. dur.ac.uk As the temperature decreases from 330 K to 225 K, the a-axis of the crystal contracts while the b- and c-axes expand. dur.ac.uk This anisotropic thermal expansion is reversible and allows the diacetylene molecules to maintain an efficient packing arrangement. dur.ac.uk While the topochemical reactivity of these specific polymorphs has not been detailed, it highlights the tunability of the crystal lattice. dur.ac.uk
Creative strategies, such as the use of host-guest cocrystal systems, can be employed to control and manipulate the reactivity of diacetylene systems. worktribe.com For instance, cocrystallization can be used to bring diacetylene units within the required distance for polymerization. worktribe.com
Host-Guest Chemistry with this compound Scaffolds
The rigid, linear scaffold of this compound and similar diacetylene-containing molecules makes them intriguing candidates for host-guest chemistry. These interactions, driven by non-covalent forces, are central to supramolecular chemistry. thno.org The formation of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule, can be used for applications such as separation and stabilization.
For example, 2,7-Dimethyl-octa-3,5-diyne-2,7-diol, a structurally related compound, has been shown to act as a host molecule for solvent molecules. dur.ac.uk Another diacetylene derivative, buta-1,3-diyne-l,4-diol, can selectively form inclusion complexes with the para-isomer of certain compounds, enabling the separation of ortho- and para-isomers. gla.ac.uk The design of host-guest systems is a powerful tool in supramolecular chemistry, with applications ranging from molecular recognition to the construction of complex assemblies. thno.orgresearchgate.net
Interactive Table: Host-Guest Systems with Diacetylene Scaffolds
| Host Molecule | Guest Molecule(s) | Application/Finding |
| 2,7-Dimethyl-octa-3,5-diyne-2,7-diol | Solvents (e.g., CCl4) | Formation of inclusion compounds with solvent channels. dur.ac.uk |
| Buta-1,3-diyne-l,4-diol | o- and p-isomers | Selective inclusion of the p-isomer, allowing for separation. gla.ac.uk |
| 1,5-bis(4'-pyridyl)ureylene | Deca-4,6-diyne-1,10-dicarboxylic acid | Formation of a hydrogen-bonded network. worktribe.com |
| N,N'-bis(pyridine-4-ylmethyl)oxalamide | Penta-2,4-diynyl 3,5-dihydroxybenzoate | Control of terminal diacetylene reactivity, forming a triple helix structure. worktribe.com |
Self-Assembled Monolayers and Thin Films
The self-assembly of diacetylene-containing molecules on surfaces can lead to the formation of highly ordered monolayers and thin films. These structures are of significant interest for the development of molecular electronics and sensors. The subsequent polymerization of these self-assembled monolayers (SAMs) can generate single-polymer chains on a surface. nih.gov
Studies on 10,12-pentacosadiyn-1-ol, a long-chain diacetylene alcohol, have shown that it forms self-assembled monolayers on graphite (B72142) surfaces. osaka-u.ac.jpacs.orgnih.gov Upon UV irradiation, these monolayers undergo photopolymerization, forming polydiacetylene (PDA) chains. osaka-u.ac.jp The mechanism of this on-surface polymerization has been studied using scanning tunneling microscopy, revealing that the process can be modeled as a sequence of stochastic events. acs.orgnih.gov
The choice of substrate is crucial for the formation of these monolayers. While graphite and hexagonal boron nitride (h-BN) can support the formation of flat-lying SAMs, polar surfaces like sapphire and oxidized diamond may lead to the assembly of standing-up molecular layers. nih.govrsc.org However, the polarity of such surfaces can be screened by depositing a layer of graphene, which then allows for the formation of a flat-lying SAM suitable for on-surface polymerization. rsc.org
Role as Building Blocks in Complex Molecular Architectures
The rigid and linear nature of the diacetylene unit in this compound makes it a valuable building block for the construction of more complex molecular architectures, including macrocycles, cages, and porous crystalline frameworks.
Precursors for Macrocycles and Cages
The diacetylene motif is a key component in the synthesis of various macrocyclic compounds. Template-directed synthesis has enabled the creation of large, fully π-conjugated macrocycles that would be difficult to obtain otherwise. researchgate.net These macrocycles can exhibit interesting photophysical and supramolecular properties. researchgate.net For example, alleno-acetylenic scaffolds, which contain both allene (B1206475) and alkyne functionalities, have been synthesized and show outstanding chiroptical properties. ethz.ch The synthesis of polyether aromatic macrodiolides has also been reported, with some of these compounds showing in vitro cytotoxic activities. researchgate.net
Functional Linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. mdpi.com MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from organic building blocks linked by strong covalent bonds. mdpi.comacs.org The properties of these materials, such as their porosity and functionality, can be tuned by changing the building blocks. mdpi.com
Diacetylene-containing molecules can serve as functional linkers in the construction of COFs. acs.org For instance, diacetylene-functionalized β-ketoenamine COFs have been synthesized and shown to be effective photocatalysts for hydrogen generation from water. acs.org The diacetylene moieties have a significant effect on the photocatalytic activity. acs.org The introduction of diacetylene-rich linkers has been used to create crystalline and structurally well-defined graphdiyne-like COFs that exhibit enhanced photocatalytic hydrogen evolution. rsc.org In contrast to the more common aromatic linkers, the use of aliphatic linkers in COFs has been less explored. acs.orgnih.gov
Interactive Table: Research Findings on Diacetylene-Containing Frameworks
| Framework Type | Diacetylene Linker Application | Key Finding |
| β-ketoenamine COF | Functionalization with diacetylene moieties. acs.org | Diacetylene-based COF outperforms acetylene-based COF in photocatalytic hydrogen generation. acs.org |
| Graphdiyne-like COF | Construction with a diacetylene-rich linker. rsc.org | Enhanced separation of photogenerated excitons, leading to a higher hydrogen evolution rate. rsc.org |
Exploratory Bio-Related Applications (Focus on mechanisms and interactions, no clinical data)6.5.1. Mechanistic Studies of Interactions with Biological Macromolecules6.5.2. Development of Molecular Probes and Imaging Agents6.5.3. Enzyme Active Site Targeting and Inhibition Studies
Should research on the bio-related applications of this compound become available in the future, this topic can be revisited.
Future Directions and Emerging Research Frontiers for Octa 3,5 Diyne 2,7 Dione
Development of Novel Polymerization Techniques and Architectures
The conjugated diyne core of Octa-3,5-diyne-2,7-dione is a prime candidate for polymerization, potentially leading to novel polydiacetylenes (PDAs) with unique properties imparted by the regularly spaced ketone functionalities. Future research is anticipated to explore various polymerization strategies.
Topochemical Polymerization: A key area of investigation will likely be the solid-state topochemical polymerization of this compound. This technique, which relies on the precise arrangement of monomer units in a crystal lattice, can produce highly ordered, crystalline polymers. rsc.orgresearchgate.net The resulting polymers from this compound could exhibit interesting electronic and optical properties. Research into controlling the crystal packing of the monomer through techniques like co-crystallization could enable the synthesis of polydiacetylenes with tailored functionalities. rsc.orgnih.gov
Cyclopolymerization: Metathesis cyclopolymerization (CP) of α,ω-diynes is a powerful method for creating functional polyacetylenes. nih.govacs.orgnih.gov For this compound, this could lead to polymers with cyclic repeating units, where the ketone groups could influence the polymer's solubility, processability, and ability to coordinate with metal ions. The use of tailored catalysts, such as molybdenum or ruthenium alkylidenes, could allow for highly regio- and stereoselective polymerization, leading to polymers with well-defined microstructures. d-nb.infotandfonline.com
Novel Polymerization Strategies: Other innovative polymerization techniques could also be explored. For instance, phenol-yne click polymerization, a recently developed method, could potentially be adapted for diynes with ketone functionalities, leading to regio- and stereo-regular polymers under mild conditions. zju.edu.cn Additionally, multicomponent polymerizations involving diynes and other comonomers could be a facile route to novel conjugated polymers with tunable properties. hkust.edu.hkacs.org
The table below illustrates potential polymerization techniques and the hypothetical properties of the resulting polymers from this compound.
| Polymerization Technique | Catalyst/Initiator | Potential Polymer Architecture | Hypothetical Properties |
| Topochemical Polymerization | UV irradiation, Heat, Pressure | Linear, highly ordered crystalline polymer | High charge carrier mobility, chromic responsiveness |
| Metathesis Cyclopolymerization | Ru- or Mo-based catalysts | Polymer with cyclic repeating units | Enhanced solubility, metal-coordinating ability |
| Phenol-yne Click Polymerization | Lewis base catalyst | Regio- and stereo-regular linear polymer | Good processability, potential for degradability |
| Multicomponent Polymerization | Pd/Cu catalysts | Copolymer with varied functionalities | Tunable optical and electronic properties |
Exploration of Advanced Sensing and Actuator Applications
Polydiacetylenes derived from this compound are expected to be excellent candidates for sensing applications. The conjugated backbone of PDAs gives rise to unique optical properties, including a distinct color change from blue to red in response to external stimuli. frontiersin.orgmdpi.comacs.org The ketone groups in the polymer derived from this compound could act as specific binding sites for analytes, enhancing the selectivity of the sensor.
Chemosensors: These polymers could be developed into colorimetric and fluorescent sensors for a variety of analytes, including metal ions, pH changes, and volatile organic compounds. mdpi.comrsc.orgrsc.org The interaction of an analyte with the ketone moieties could perturb the conjugated backbone, leading to a detectable color change.
Biosensors: By functionalizing the ketone groups or incorporating the polymer into a larger biomolecular assembly, biosensors for detecting proteins, DNA, and even microorganisms could be fabricated. frontiersin.org The high sensitivity of PDAs makes them ideal for developing label-free detection methods. mdpi.com
Actuators: The conformational changes in the polymer backbone that lead to the colorimetric response could also be harnessed to create actuators. Materials that change shape or volume in response to an external stimulus have applications in soft robotics and smart devices. The regular arrangement of ketone groups could allow for precise control over the actuation behavior.
Integration into Next-Generation Nanomaterials and Hybrid Systems
The unique electronic and structural features of this compound and its polymers make them attractive for the development of advanced nanomaterials.
Carbon-Rich Nanostructures: Polydiacetylenes can serve as precursors for carbon-rich nanomaterials. rsc.orgnih.govthieme-connect.comnih.gov Pyrolysis of polymers derived from this compound could lead to the formation of carbon nanotubes or graphene-like materials with a high degree of structural order, potentially doped with oxygen due to the ketone groups. On-surface synthesis using terminal alkynes to create low-dimensional carbon-rich scaffolds is another promising avenue. ruben-group.de
Polymer Nanoparticles: Polydiacetylene nanoparticles can be synthesized through methods like dispersion polymerization. rsc.orgchemrxiv.org These nanoparticles could find applications in bioimaging and drug delivery, with the ketone functionalities offering handles for surface modification.
Hybrid Materials: Integrating polymers of this compound with inorganic nanoparticles, such as TiO2 or gold, could lead to hybrid materials with synergistic properties. nih.govtandfonline.comnih.govacs.org For example, PDA-coated TiO2 nanoparticles could exhibit enhanced photocatalytic activity or be used in sensing applications.
The following table outlines potential nanomaterials derived from this compound and their prospective applications.
| Nanomaterial | Synthesis Method | Potential Application |
| Oxygen-Doped Carbon Nanotubes | Pyrolysis of polymer | Electronic devices, catalysis |
| Functionalized Polymer Nanoparticles | Dispersion polymerization | Bioimaging, drug delivery |
| PDA-TiO2 Hybrid Nanoparticles | Surface modification | Photocatalysis, advanced sensors |
| 2D Carbon-Rich Networks | On-surface synthesis | Nanoelectronics, separation membranes |
Precision Synthesis of Stereoisomers and Chiral Derivatives
The synthesis of stereoisomerically pure forms of this compound and its derivatives presents a significant challenge and a frontier for research. Chirality can impart unique properties to materials, including nonlinear optical activity and the ability to selectively interact with other chiral molecules.
Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral diynes is an active area of research. wikipedia.orgnih.gov Such methods could be applied to produce enantiomerically pure this compound. This could involve the asymmetric conjugate addition to a precursor molecule or the use of chiral catalysts in the coupling reactions that form the diyne unit. rsc.orgacs.org
Chiral Polymers: The polymerization of chiral diyne monomers can lead to polymers with helical structures and other forms of supramolecular chirality. d-nb.info The stereoselective cyclization of functionalized diynes is a known method to produce atropisomeric 1,3-dienes with specific conformational properties. nih.gov The synthesis of chiral derivatives of this compound would open the door to creating such advanced chiral materials. Research into the stereoselective synthesis of related aza-diynes has shown the potential for creating complex chiral tetrahydroisoquinolines. researchgate.net
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Bio-Inspired Systems
The full potential of this compound will likely be realized through interdisciplinary research that bridges the gap between fundamental organic synthesis and applied materials science. deliuslab.comresearchgate.netkyushu-u.ac.jpunizar-csic.esmdpi.com
Functional Organic Materials: The design and synthesis of novel π-conjugated systems based on the this compound core could lead to new organic semiconductors, light-emitting materials, and components for next-generation energy devices. kyushu-u.ac.jpthieme-connect.com
Bio-Inspired Systems: The self-assembly properties of amphiphilic derivatives of this compound could be used to create bio-inspired systems, such as artificial light-harvesting complexes or self-healing materials. The ability of polydiacetylenes to mimic biological recognition processes is a key area of interest.
Challenges and Opportunities in Scalable Production and Industrial Applications
While the potential applications of materials derived from this compound are vast, significant challenges remain in their scalable production and industrial implementation.
Scalable Synthesis: The development of cost-effective and efficient multi-step syntheses for this compound and its derivatives is crucial for their commercial viability. This will require the optimization of reaction conditions and the use of readily available starting materials.
Processability of Polymers: Many conjugated polymers suffer from poor solubility and processability, which limits their use in practical applications. Future research will need to focus on designing polymers based on this compound that are soluble in common solvents and can be easily processed into thin films and other device architectures. acs.org
Stability: The long-term stability of polydiacetylenes and other materials derived from diynes can be a concern, particularly under exposure to light and heat. Improving the stability of these materials without compromising their desirable properties is an important research goal.
Industrial Applications: Potential industrial applications for materials derived from this compound include smart packaging that indicates food spoilage, printable electronics, and advanced coatings. rsc.orgrsc.org Overcoming the challenges in production and processing will be key to realizing these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
